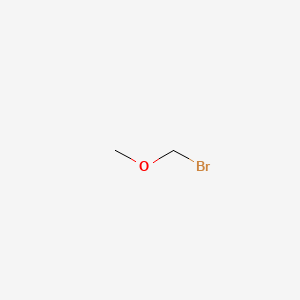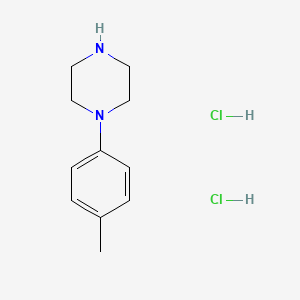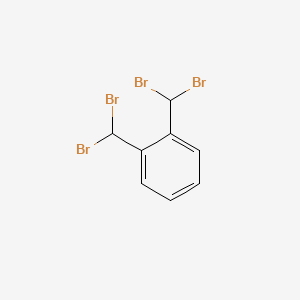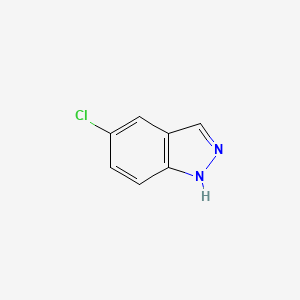
5-氯-1H-吲唑
概述
描述
Synthesis Analysis
The synthesis of indazole derivatives, including 5-Chloro-1H-indazole, typically involves strategies that can incorporate the chlorine substituent into the indazole framework efficiently. Transition metal-catalyzed reactions, such as those employing palladium or copper, are commonly utilized for the construction of indazole cores through processes like C–H activation/annulation. These methods allow for the direct functionalization of the indazole ring system, including halogenation. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for constructing indazole derivatives through a click chemistry approach, which might be adapted for the synthesis of chlorinated indazoles by selecting appropriately substituted starting materials.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indazole is characterized by its aromatic indazole core and the electronegative chlorine atom attached to the benzene ring. This chlorine substituent can significantly affect the molecule's electronic distribution, influencing its reactivity and interaction with biological targets. Additionally, the indazole moiety itself is known for its stable aromatic nature, which contributes to the compound's resistance to metabolic degradation and its ability to engage in π-π stacking interactions with aromatic amino acid residues within biological macromolecules.
Chemical Reactions and Properties
Indazoles, including chlorinated variants, participate in a variety of chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, offering a pathway to further functionalize the molecule. Additionally, the indazole ring can engage in electrophilic substitution reactions, facilitated by the electron-rich nature of the nitrogen atoms in the pyrazole ring. These reactions enable the introduction of various functional groups that can modulate the compound's physical, chemical, and biological properties.
Physical Properties Analysis
The physical properties of 5-Chloro-1H-indazole, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the chlorine atom increases the compound's molecular weight and polarity compared to unsubstituted indazole, potentially affecting its solubility in organic solvents and water. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations and material science.
Chemical Properties Analysis
5-Chloro-1H-indazole exhibits a range of chemical properties that make it a valuable scaffold in medicinal chemistry and material science. Its ability to participate in hydrogen bonding, due to the nitrogen atoms in the pyrazole ring, alongside the potential for halogen bonding via the chlorine atom, makes it an interesting candidate for the development of new pharmaceuticals and functional materials. The compound's chemical stability, combined with its reactivity towards selected chemical transformations, allows for the synthesis of a wide array of derivatives, each possessing unique biological or physical properties.
References (Sources)
For detailed information on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 5-Chloro-1H-indazole and related indazole derivatives, please refer to the following sources:
- (Kapoor & Yadav, 2023) - Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- (Rossi et al., 2014) - Synthesis of Multiply Arylated Heteroarenes, Including Bioactive Derivatives, via Palladium-Catalyzed Direct C–H Arylation of Heteroarenes with (Pseudo)Aryl Halides or Aryliodonium Salts.
- (Hrimla et al., 2021) - An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
科学研究应用
5-chloro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, such as antimicrobial and anticancer properties.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase δ, by binding to their active sites . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
未来方向
生化分析
Biochemical Properties
5-Chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Chloro-1H-indazole has been shown to inhibit the activity of certain protein kinases, which are crucial in regulating cell signaling pathways. Additionally, it interacts with enzymes involved in the synthesis and degradation of nucleic acids, thereby affecting gene expression and cellular metabolism .
Cellular Effects
The effects of 5-Chloro-1H-indazole on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in cancer cells, 5-Chloro-1H-indazole can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 5-Chloro-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 5-Chloro-1H-indazole can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 5-Chloro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-1H-indazole can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Chloro-1H-indazole in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-indazole vary with different dosages in animal models. At low doses, it can effectively inhibit the growth of cancer cells without causing significant toxicity. At higher doses, 5-Chloro-1H-indazole can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
5-Chloro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effect of 5-Chloro-1H-indazole on the body. Additionally, 5-Chloro-1H-indazole can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-1H-indazole within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation within different cellular compartments. For example, 5-Chloro-1H-indazole can accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, affecting gene expression and cellular function .
Subcellular Localization
The subcellular localization of 5-Chloro-1H-indazole is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Chloro-1H-indazole can be localized to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Additionally, it can be targeted to the endoplasmic reticulum, where it can influence protein synthesis and folding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of 5-chloro-1H-indazole typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For instance, a Cu(OAc)2-catalyzed reaction using 2-(methylamino)benzonitrile and an organometallic reagent can form N–N bonds in DMSO under an O2 atmosphere, resulting in a variety of 1H-indazoles .
化学反应分析
Types of Reactions
5-chloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 5-chloro-1H-indazole-3-carboxylic acid , while substitution reactions can yield various 5-substituted indazole derivatives .
相似化合物的比较
Similar Compounds
Some similar compounds to 5-chloro-1H-indazole include:
1H-indazole: The parent compound without the chlorine substitution.
2H-indazole: A tautomeric form of indazole.
5-bromo-1H-indazole: A bromine-substituted derivative.
Uniqueness
The presence of the chlorine atom at the 5-position of 5-chloro-1H-indazole imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various applications in scientific research and industry .
属性
IUPAC Name |
5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCILPDWNBPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220091 | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698-26-0 | |
| Record name | 5-Chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

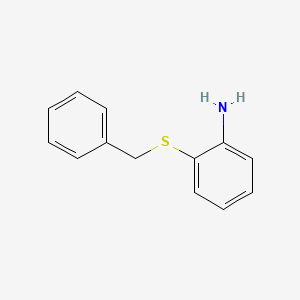
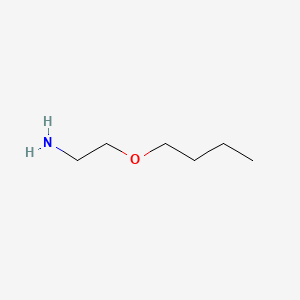
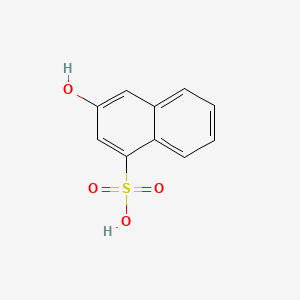

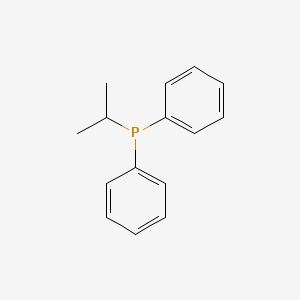


![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)

